2-ethyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide
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Overview
Description
2-ethyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide is a complex organic compound that falls under the category of anilides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethylamino and methyl groups, and a butanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine and methyl-substituted precursors under controlled conditions.
Substitution Reactions: The ethylamino group is introduced via nucleophilic substitution reactions.
Coupling with Aniline Derivatives: The pyrimidine derivative is then coupled with aniline derivatives to form the desired anilide structure.
Final Amidation: The final step involves amidation to introduce the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino and methyl groups.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the anilide moiety.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
2-ethyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-(diethylamino)ethyl)benzamide
- 2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide
Uniqueness
2-ethyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the butanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H27N5O |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-ethyl-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]butanamide |
InChI |
InChI=1S/C19H27N5O/c1-5-14(6-2)18(25)22-15-8-10-16(11-9-15)23-19-21-13(4)12-17(24-19)20-7-3/h8-12,14H,5-7H2,1-4H3,(H,22,25)(H2,20,21,23,24) |
InChI Key |
OIEQJCZWHDDPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NCC)C |
Origin of Product |
United States |
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